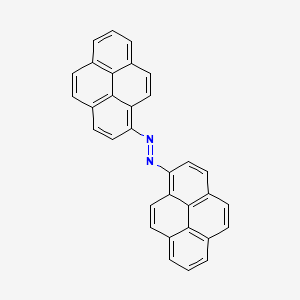
1,1'-Azopyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Azopyrene is a polycyclic aromatic compound characterized by the presence of an azo group (-N=N-) linking two pyrene units. Pyrene itself is a well-known polycyclic aromatic hydrocarbon with notable electronic and photophysical properties. The unique structure of 1,1’-Azopyrene makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Vorbereitungsmethoden
1,1’-Azopyrene can be synthesized through the photolysis of 1-azidopyrene. In this process, 1-azidopyrene is exposed to light, resulting in the formation of 1-nitrenopyrene, which subsequently converts to 1,1’-Azopyrene in an oxygen-free benzene solution The reaction conditions typically involve degassed solvents to prevent unwanted side reactions
Analyse Chemischer Reaktionen
1,1’-Azopyrene undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen, 1,1’-Azopyrene can be converted to 1-nitropyrene.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings of 1,1’-Azopyrene can undergo electrophilic substitution reactions, typical of polycyclic aromatic hydrocarbons.
Common reagents and conditions used in these reactions include degassed solvents, light sources for photolysis, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include 1-nitropyrene and various substituted pyrene derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-Azopyrene has several applications in scientific research:
Chemistry: It is used as a photolabile probe in studies involving photoaffinity labeling and protein purification.
Biology: The compound’s ability to form reactive intermediates makes it useful in studying biochemical pathways and interactions.
Wirkmechanismus
The mechanism by which 1,1’-Azopyrene exerts its effects involves the formation of reactive intermediates, such as 1-nitrenopyrene, during photolysis. These intermediates can interact with various molecular targets, leading to the formation of different products depending on the reaction conditions. The pathways involved include the stabilization of triplet states and subsequent reactions with oxygen or other reagents .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-Azopyrene include:
1-Azidopyrene: The precursor to 1,1’-Azopyrene, which undergoes photolysis to form the azo compound.
1-Nitropyrene: A product of the oxidation of 1,1’-Azopyrene.
1-Aminopyrene: Formed during the photolysis of 1-azidopyrene in certain solvents.
What sets 1,1’-Azopyrene apart is its unique azo linkage, which imparts distinct photophysical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
58447-76-0 |
|---|---|
Molekularformel |
C32H18N2 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
di(pyren-1-yl)diazene |
InChI |
InChI=1S/C32H18N2/c1-3-19-7-9-23-13-17-27(25-15-11-21(5-1)29(19)31(23)25)33-34-28-18-14-24-10-8-20-4-2-6-22-12-16-26(28)32(24)30(20)22/h1-18H |
InChI-Schlüssel |
WWMVHQYWYMHBJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=NC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


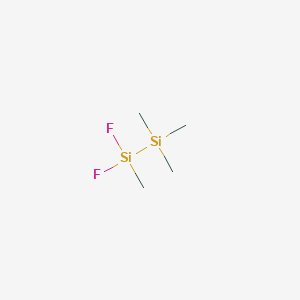
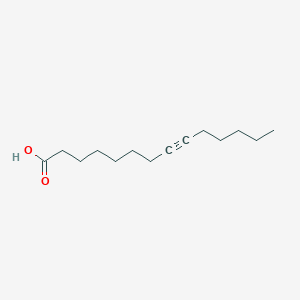
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
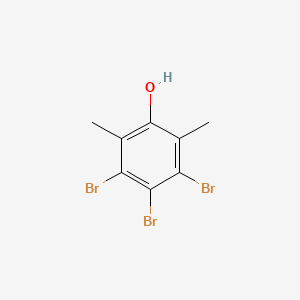
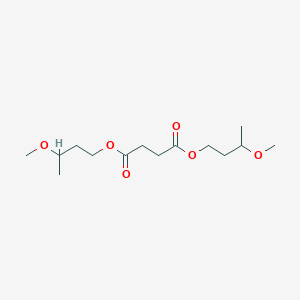

![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
arsanium bromide](/img/structure/B14623250.png)
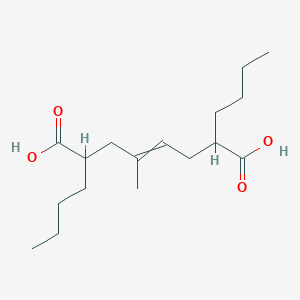
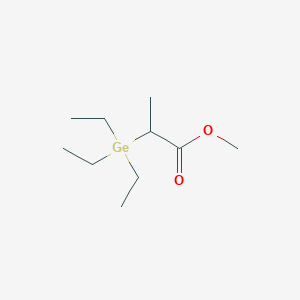


![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
